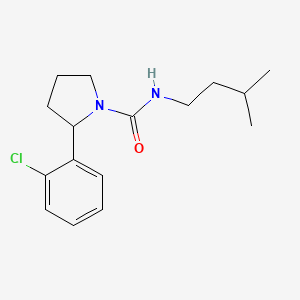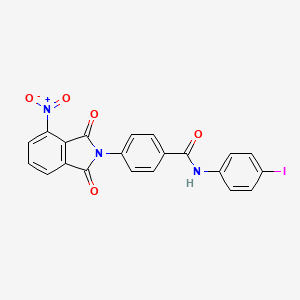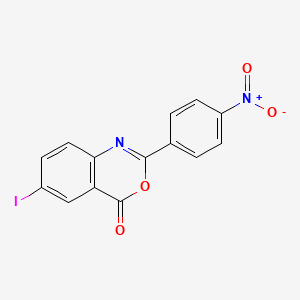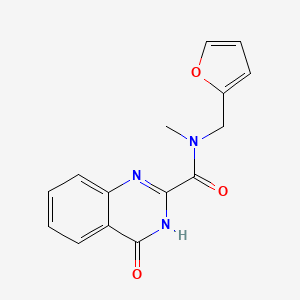![molecular formula C22H15ClN2O4 B6097225 5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6097225.png)
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. In
作用機序
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor works by binding to the this compound protein and inhibiting its function. The this compound protein is responsible for regulating the transport of chloride ions across cell membranes. In cystic fibrosis, mutations in the this compound gene result in the production of a defective this compound protein that is unable to transport chloride ions across cell membranes. This compound inhibitor binds to the this compound protein and inhibits its function, thereby restoring the transport of chloride ions across cell membranes and improving the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve the symptoms of cystic fibrosis by restoring the transport of chloride ions across cell membranes. This results in improved lung function, reduced inflammation, and reduced mucus production. This compound inhibitor has also been shown to have anti-inflammatory effects, which may be beneficial in treating other diseases such as COPD and asthma.
実験室実験の利点と制限
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in treating cystic fibrosis. It is also readily available and can be synthesized in large quantities. However, there are also limitations to using this compound inhibitor in lab experiments. It is a relatively expensive compound, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor. One direction is to further investigate its mechanism of action and its potential applications in treating other diseases such as COPD and asthma. Another direction is to develop more potent and selective this compound inhibitors that could be used in combination with other therapies to treat cystic fibrosis. Finally, there is a need to develop more cost-effective synthesis methods for this compound inhibitor to make it more accessible to researchers.
合成法
The synthesis method for 5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor involves several steps. The starting materials are 4-chloroaniline, 2-furoic acid, and 4-aminobenzophenone. The first step involves the reaction of 4-chloroaniline with 2-furoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form the corresponding amide. Next, 4-aminobenzophenone is added to the reaction mixture, and the resulting mixture is heated to form the final product, this compound inhibitor. The synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor has been extensively studied for its potential applications in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the this compound gene, which results in the production of a defective this compound protein that is unable to regulate the transport of chloride ions across cell membranes. This compound inhibitor works by inhibiting the function of the defective this compound protein, thereby restoring the transport of chloride ions across cell membranes and improving the symptoms of cystic fibrosis. This compound inhibitor has also been studied for its potential applications in treating other diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-5-3-14(4-6-15)18-11-12-20(29-18)22(27)25-17-9-7-16(8-10-17)24-21(26)19-2-1-13-28-19/h1-13H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPGKPXYBHQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6097151.png)
![1-{2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6097152.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6097155.png)
![2-{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6097166.png)


![1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6097190.png)
![5-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6097195.png)
![[1-{[4-(methylthio)phenyl]acetyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6097197.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)


![3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6097226.png)
